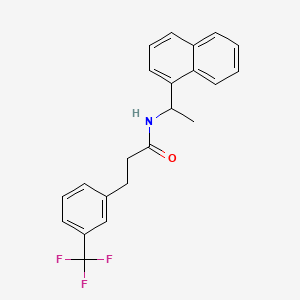

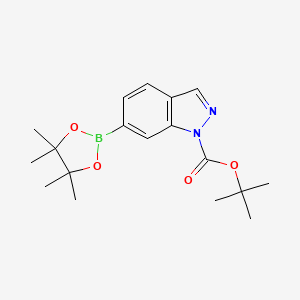

Cyclopropyl-(3-trifluoromethoxybenzyl)amine

Descripción general

Descripción

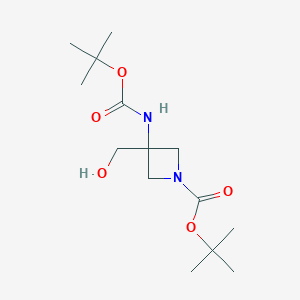

Cyclopropyl-(3-trifluoromethoxybenzyl)amine is a compound with the molecular formula C11H12F3NO . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of compounds containing a cyclopropyl ring, such as Cyclopropyl-(3-trifluoromethoxybenzyl)amine, has been a focus in drug development . The cyclopropyl ring is known for its coplanarity of the three carbon atoms, relatively shorter C–C bonds, enhanced π-character of C–C bonds, and shorter and stronger C–H bonds than those in alkanes .Molecular Structure Analysis

The cyclopropyl ring in Cyclopropyl-(3-trifluoromethoxybenzyl)amine contributes to the properties of drugs containing it . It addresses multiple roadblocks that can occur during drug discovery such as enhancing potency, reducing off-target effects, increasing metabolic stability, increasing brain permeability, decreasing plasma clearance, contributing to an entropically more favorable binding to the receptor, conformational restriction of peptides/peptidomimetics to prevent proteolytic hydrolysis, and altering drug pKa to reduce its P-glycoprotein efflux ratio .Chemical Reactions Analysis

Cyclopropyl-containing compounds present significant challenges for any synthetic chemist . The strategic considerations for the introduction of the cyclopropyl motif in a collection of recent total syntheses have been highlighted .Aplicaciones Científicas De Investigación

Anticonvulsant and Neurologic Activities

A series of aminobenzamides, related in structure to Cyclopropyl-(3-trifluoromethoxybenzyl)amine, have been synthesized and evaluated for their anticonvulsant effects. These compounds, including N-cyclohexylbenzamide and its derivatives, exhibited potent activity against maximal electroshock-induced seizures in animal models. The introduction of aromatic rings and specific amine groups enhanced the potency, indicating the importance of the structural elements in the anticonvulsant activity (Clark et al., 1984).

Another study investigated the central nervous system actions of a cyclopentyl amine compound with structural similarity to Cyclopropyl-(3-trifluoromethoxybenzyl)amine. The compound exhibited rapid depletion of norepinephrine in the brain without blocking brain dopamine receptors, suggesting a distinct mechanism of action affecting brain catecholamine levels (Bannon et al., 1980).

Antidepressant Potential

Compounds structurally related to Cyclopropyl-(3-trifluoromethoxybenzyl)amine have been synthesized and tested for their potential antidepressant activity. For example, a study on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione demonstrated potential antidepressant activity, with a different mechanism of action from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This suggests the possibility of a new class of antidepressants with unique therapeutic profiles (Wessels et al., 1980).

Antitumor and Antiestrogenic Activities

The antiestrogenic and antitumor activities of cyclopropyl derivatives, like Cyclopropyl-(3-trifluoromethoxybenzyl)amine, have been explored in various studies. For instance, analog II, a cyclopropyl derivative of stilbene, showed promising results in reducing the growth of induced tumors in rats, comparable to the known antiestrogen tamoxifen. This highlights the potential of such compounds in cancer therapy (Pento et al., 1982).

Inflammation and Immune Response Modulation

Compounds structurally similar to Cyclopropyl-(3-trifluoromethoxybenzyl)amine have been investigated for their anti-inflammatory properties. A series of cyclopentanones were synthesized and showed appreciable effects on reducing inflammation in animal models. This indicates the potential of these compounds in treating inflammatory conditions (Dong et al., 1998).

Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics and metabolism of compounds like Cyclopropyl-(3-trifluoromethoxybenzyl)amine is crucial for drug development. Studies have been conducted to explore the metabolism of related compounds, providing insights into their absorption, distribution, metabolism, and excretion profiles in biological systems. For instance, the metabolism of heterocyclic amines in humans involves significant contributions from enzymes like CYP1A2, highlighting the importance of metabolic pathways in determining the efficacy and safety of these compounds (Boobis et al., 1994).

Propiedades

IUPAC Name |

N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)7-15-9-4-5-9/h1-3,6,9,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCFTHKEGKDXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-trifluoromethoxybenzyl)amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)